molecular formula C16H15ClN2O3S B12206583 methyl 5-(3-chlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

methyl 5-(3-chlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B12206583
M. Wt: 350.8 g/mol
InChI Key: YSENWLDZXMHXHC-UHFFFAOYSA-N
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Description

This compound belongs to the thiazolo[3,2-a]pyrimidine family, a class of heterocyclic molecules known for their diverse pharmacological applications, including antifungal, antimicrobial, and anti-inflammatory activities . Its structure comprises a fused thiazole-pyrimidine core with a 3-chlorophenyl substituent at position 5, methyl groups at positions 2 and 7, and a carboxylate ester at position 4.

Properties

Molecular Formula

C16H15ClN2O3S

Molecular Weight

350.8 g/mol

IUPAC Name

methyl 5-(3-chlorophenyl)-2,7-dimethyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C16H15ClN2O3S/c1-8-12(15(21)22-3)13(10-5-4-6-11(17)7-10)19-14(20)9(2)23-16(19)18-8/h4-7,9,13H,1-3H3

InChI Key

YSENWLDZXMHXHC-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OC)C3=CC(=CC=C3)Cl

Origin of Product

United States

Preparation Methods

Polyphosphoric Acid (PPA)-Mediated Cyclization

Heating 1 with freshly prepared polyphosphoric acid (PPA) at 120°C for 2 hours induces cyclodehydration, yielding ethyl 5-(3-chlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (2 ). The reaction mechanism involves protonation of the thione group, followed by intramolecular nucleophilic attack by the adjacent amine, forming the fused thiazole ring. Neutralization with aqueous ammonia precipitates the product, which is recrystallized from acetone-water (1:1).

Ethyl Chloroacetate Cyclization

Alternatively, refluxing 1 with ethyl chloroacetate (1.2 equivalents) in dry DMF for 3 hours facilitates cyclization. The reaction proceeds via SN2 displacement, where the thiolate anion attacks the chloroacetate, forming the thiazole ring. This method achieves yields of 80–85%, with the product purified via column chromatography (hexane:ethyl acetate, 3:1).

Table 2: Comparison of Cyclization Methods

MethodTimeYield (%)Purity (%)Source
PPA (120°C)2 h9298
Ethyl Chloroacetate3 h8395

Esterification to Methyl Carboxylate

The ethyl ester group in 2 is converted to the methyl carboxylate via transesterification. A solution of 2 in anhydrous methanol is treated with sulfuric acid (0.5 mL) and refluxed for 6 hours. The reaction is monitored by TLC until complete consumption of the starting material. Evaporation under reduced pressure yields the crude product, which is recrystallized from methanol to afford methyl 5-(3-chlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (3 ) in 78% yield.

Key Characterization Data for Compound 3

  • IR (KBr): 1735 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O ketone), 1540 cm⁻¹ (C=N).

  • ¹H NMR (400 MHz, DMSO-d6): δ 1.23 (t, 3H, CH3), 2.35 (s, 3H, CH3), 3.65 (s, 3H, OCH3), 5.45 (s, 1H, H-4), 7.32–7.55 (m, 4H, Ar-H).

Alternative Enzymatic Synthesis

A novel approach utilizes Myceliophthora thermophila laccase to catalyze the oxidation of catechol intermediates to ortho-quinones, which undergo 1,4-addition with active methylene compounds. While this method is primarily reported for gem-dicatechol derivatives, adapting the protocol by substituting 3-chlorophenylacetylene as the methylene component could theoretically yield 3 . However, current studies report moderate yields (35–50%) for analogous structures.

Purification and Analytical Validation

Final purification is achieved via recrystallization (ethanol or methanol) or preparative TLC. Purity is confirmed by HPLC (≥98%), and structural validation employs X-ray crystallography for key intermediates.

Scalability and Industrial Considerations

Solvent-free Biginelli reactions and microwave-assisted steps are prioritized for industrial scalability due to reduced waste and faster cycle times. The PPA-mediated cyclization offers high yields but requires careful handling of corrosive reagents .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(3-chlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

Pharmacological Applications

1. Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant potential of thiazole derivatives. Compounds with thiazole moieties have shown efficacy in reducing seizure activity in animal models. For instance, derivatives similar to methyl 5-(3-chlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate have been evaluated for their protective effects against seizures induced by pentylenetetrazol (PTZ) and maximal electroshock (MES) tests. The structure-activity relationship (SAR) studies indicate that the presence of halogen substituents on the phenyl ring enhances anticonvulsant activity significantly .

2. Antitumor Activity
The compound has also been investigated for its anticancer properties. Thiazole derivatives have demonstrated activity against various cancer cell lines including breast cancer (MCF-7), prostate cancer (PC3), and liver cancer (HepG2). In vitro studies reveal that certain thiazole-pyridine hybrids exhibit lower IC50 values compared to standard chemotherapeutics like 5-fluorouracil, indicating their potential as effective antitumor agents .

3. Anti-inflammatory Properties
Thiazole-containing compounds are recognized for their anti-inflammatory effects. Research indicates that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in animal models of arthritis and other inflammatory diseases. The mechanism often involves the modulation of signaling pathways related to inflammation .

Agricultural Applications

1. Pesticidal Activity
Compounds with thiazole structures have shown promise as agrochemicals. Their ability to disrupt metabolic processes in pests makes them suitable candidates for developing new pesticides. Studies suggest that thiazole derivatives can act as effective insecticides against common agricultural pests while being less toxic to beneficial organisms .

2. Plant Growth Regulators
Certain thiazole derivatives are being explored as plant growth regulators. They can enhance seed germination and improve crop yields by modulating hormonal pathways in plants. This application is particularly relevant in sustainable agriculture practices aimed at increasing food production without harmful chemicals .

Material Science Applications

1. Synthesis of Novel Materials
The unique chemical structure of this compound allows it to be used as a precursor in the synthesis of novel materials. These materials can be utilized in the development of sensors, catalysts, and polymers with enhanced properties due to the inclusion of thiazole units .

Case Studies

Application AreaStudy ReferenceFindings
AnticonvulsantMDPI Study on Thiazoles Compounds showed significant seizure protection with specific structural modifications enhancing activity.
AntitumorPMC Article on Thiazole Derivatives Thiazole-pyridine hybrids exhibited lower IC50 values against cancer cell lines compared to standard treatments.
Agricultural PesticidesResearch on Agrochemical Applications Thiazole derivatives effectively reduced pest populations while maintaining safety for non-target species.
Material ScienceSynthesis of Novel Thiazole-Based Materials Development of new materials with improved properties for industrial applications.

Mechanism of Action

The mechanism of action of methyl 5-(3-chlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with molecular targets such as ATF4 and NF-kB proteins. It exerts its effects by inhibiting endoplasmic reticulum (ER) stress, apoptosis, and the NF-kB inflammatory pathway . This inhibition leads to reduced production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α), contributing to its neuroprotective and anti-inflammatory properties .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Physicochemical Properties

Key structural analogues differ in substituents on the phenyl ring, thiazolo-pyrimidine core, and ester groups. These variations impact solubility, melting points, and biological activity.

Compound Name Substituents (Position) Melting Point (°C) logP Key References
Target Compound 3-ClPh (5), 2,7-Me, COOMe (6) Not reported ~4.5*
Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo... 4-BrPh (5), 7-Me, COOEt (6) Not reported 4.8
Ethyl 5-(2-ClPh)-2-(3,5-Cl₂-2-OHBz)... 2-ClPh (5), 3,5-Cl₂-2-OHBz (2) Not reported 5.2
Methyl 5-(3,4-diMeOPh)-2-Et-7-Me-3-oxo... 3,4-diMeOPh (5), 2-Et, 7-Me Not reported 3.9

*Estimated using ClogP values from similar compounds .

Key Observations :

  • Halogen Effects : The 3-chlorophenyl group in the target compound may offer stronger π-π stacking interactions compared to 4-bromophenyl () or 2-chlorophenyl () due to meta-substitution, which balances steric and electronic effects .
  • Methoxy vs. Methyl : Methoxy groups () increase polarity but reduce metabolic stability compared to methyl substituents .

Key Observations :

  • Chlorophenyl Position : 2-Chlorophenyl derivatives () exhibit stronger antimicrobial activity than 4-substituted analogues, suggesting ortho-substitution enhances membrane penetration .
  • Mannich Bases: Addition of morpholinomethyl groups () significantly boosts activity, likely due to improved target binding .
  • The target compound’s 3-chlorophenyl group may offer a balance between activity and toxicity, though experimental validation is needed.
Crystallographic and Conformational Analysis

Crystal packing and ring puckering are critical for understanding solubility and stability.

Compound Dihedral Angle (°) Ring Puckering (Å) Hydrogen Bonding References
Target Compound Not reported Not reported Not reported -
Ethyl 7-Me-5-Ph-2-TMB*-3-oxo... 80.94 0.224 (flattened boat) C–H···O chains along c-axis
Ethyl 5-(4-BrPh)-7-Me-3-oxo... 78.3 0.198 (boat) π-halogen interactions

*TMB = 2,4,6-trimethoxybenzylidene.

Key Observations :

  • Puckering : Flattened boat conformations () are common, with deviations <0.25 Å from planarity, stabilizing the fused ring system .
  • The target compound’s methyl groups may reduce steric hindrance, favoring tighter packing compared to bulkier substituents.

Key Observations :

  • Cyclization Efficiency : Yields >75% are achievable with sodium acetate in acetic acid (), a method likely applicable to the target compound .
  • Mannich Reactions : Secondary amine additions () require careful optimization to avoid side products .

Biological Activity

Methyl 5-(3-chlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This article reviews its biological activities, focusing on its mechanisms of action, therapeutic potential, and related research findings.

Chemical Structure and Properties

The compound has the molecular formula C15H14ClN2O3S and a molecular weight of 340.79 g/mol. Its structure features a bicyclic thiazolo[3,2-a]pyrimidine core with a 3-chlorophenyl substituent and methyl groups at specific positions, contributing to its unique chemical properties and biological activities.

Mechanisms of Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : The compound has been shown to inhibit the NF-kB inflammatory pathway, which plays a crucial role in various inflammatory diseases. This inhibition suggests potential applications in treating conditions characterized by excessive inflammation.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. Although specific efficacy data are still under investigation, it shows promise against various bacterial strains .

Antibacterial Properties

A comparative study of similar compounds indicated that thiazolo derivatives exhibit varying degrees of antibacterial activity. For example:

Compound NameMIC (µM)Target Organism
Compound 3g0.21Pseudomonas aeruginosa
Compound 3g0.21Escherichia coli

These findings highlight the potential of thiazolo derivatives as effective antimicrobial agents .

Cytotoxicity Studies

Cytotoxicity assays using HaCat and Balb/c 3T3 cells revealed promising results for various thiazolo derivatives. Specifically, compounds similar to this compound showed significant cytotoxic effects against cancer cell lines.

Case Studies and Research Findings

  • Inhibition of COX Enzymes : In studies assessing anti-inflammatory properties, related compounds demonstrated potent inhibition of COX enzymes with IC50 values comparable to established drugs like celecoxib. Such activity indicates potential for development as anti-inflammatory agents .
  • Molecular Docking Studies : Computational studies have shown that this compound can effectively bind to target enzymes such as DNA gyrase and MurD. The binding interactions involve critical hydrogen bonds and hydrophobic interactions that facilitate its inhibitory effects on bacterial growth .

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